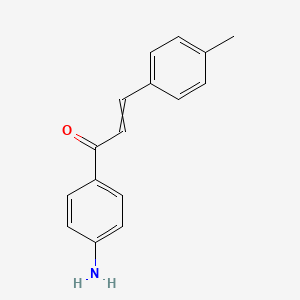

(2E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings (A and B). Ring A is substituted with a 4-amino group (-NH₂), while ring B bears a 4-methyl (-CH₃) group. This compound belongs to the chalcone family, which is widely studied for diverse biological activities, including anticancer, antimicrobial, and antiparasitic effects . Its structure has been validated via spectroscopic methods (FT-IR, NMR) and computational modeling, confirming the (E)-configuration of the double bond .

Properties

IUPAC Name |

1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRLAQKXYNXIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401222617 | |

| Record name | 1-(4-Aminophenyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401222617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25870-74-0 | |

| Record name | 1-(4-Aminophenyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25870-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Aminophenyl)-3-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401222617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Chalcones with electron-withdrawing groups (e.g., halogens, nitro) on ring B often exhibit enhanced bioactivity. For example, 4-fluorophenyl (electron-withdrawing) in antifungal analogs correlates with MIC = 0.07 µg/mL , whereas the target compound’s 4-methyl group (electron-donating) may reduce potency but improve lipophilicity . The 4-amino group on ring A (electron-donating) may enhance apoptosis induction, as seen in related 4-aminophenyl chalcones that activate caspase-3 in leukemia cells .

Substitution Patterns and SAR :

- Cardamonin’s high inhibitory activity (IC₅₀ = 4.35 μM) is attributed to hydroxyl and methoxy groups on ring A, which facilitate hydrogen bonding .

- Halogen substitutions (e.g., bromine, chlorine) at meta/para positions on ring A increase steric bulk and electronegativity, but excessive substitution (e.g., iodine) can reduce activity .

Physicochemical Properties

- Melting Points and Purity: Analogs like LabMol-95 (4-methylphenyl, 5-nitrothiophen) melt at 194°C with 99.4% HPLC purity, suggesting the target compound may share similar thermal stability . Non-genotoxic chalcones (e.g., 2-hydroxyphenyl derivatives) highlight the role of hydroxyl groups in reducing toxicity .

- This contrasts with polar substituents (e.g., methoxy, nitro), which improve solubility but may limit bioavailability .

Preparation Methods

Standard Reaction Protocol

Starting Materials

-

4-Aminobenzaldehyde (1.0 equiv)

-

4-Methylacetophenone (1.0 equiv)

Catalyst

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) (10–30% w/v)

Solvent

-

Ethanol or methanol (20–40 mL per 0.01 mol substrate)

Procedure

-

Dissolve 4-methylacetophenone in ethanol under stirring.

-

Add 4-aminobenzaldehyde dropwise to the solution.

-

Introduce the base catalyst (e.g., 2 mL of 30% KOH) and stir at room temperature or 40–50°C for 12–24 hours.

-

Isolate the precipitated product via filtration.

Key Observations

-

Yield : 65–85% (dependent on base strength and reaction time).

Solvent-Free Synthesis: Green Chemistry Approach

A solvent-free modification of the Claisen-Schmidt condensation reduces waste and enhances atom economy. This method employs mechanical grinding to initiate the reaction.

Grinding Technique

Reagents

-

4-Aminobenzaldehyde (5.0 mmol)

-

4-Methylacetophenone (5.0 mmol)

-

Solid NaOH (5.0 mmol)

Procedure

-

Combine reagents in a mortar and grind vigorously for 20–30 minutes.

-

Monitor color change from yellow paste to beige solid.

-

Quench with water (10 mL) and filter the precipitate.

Advantages

-

Reaction Time : 30 minutes (vs. 24 hours for solvent-based methods).

Variations in Reaction Conditions

Catalyst Screening

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOH (30%) | Ethanol | 25 | 24 | 78 |

| NaOH (20%) | Methanol | 50 | 12 | 82 |

| NaOH (solid) | Solvent-free | 25 | 0.5 | 75 |

Findings : KOH in ethanol at room temperature provides optimal balance between yield and reaction feasibility.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 95 |

| Methanol | 32.7 | 82 | 93 |

| Acetone | 20.7 | 68 | 90 |

Purification and Characterization

Recrystallization Protocols

Analytical Data

-

Melting Point : 160–162°C (uncorrected).

-

FT-IR (KBr, cm⁻¹) : 3320 (N–H stretch), 1650 (C=O), 1590 (C=C).

-

¹H NMR (400 MHz, CDCl₃) : δ 8.20 (d, J=15.6 Hz, 1H, CH=CO), 7.90–6.80 (m, 8H, Ar–H), 5.10 (s, 2H, NH₂).

Challenges and Optimization Strategies

Amino Group Sensitivity

The primary amine in 4-aminobenzaldehyde may undergo undesired side reactions (e.g., oxidation or Schiff base formation) under strongly basic conditions. Mitigation strategies include:

Stereoselectivity

The (2E)-isomer predominates (>95%) due to thermodynamic stability of the trans-configured α,β-unsaturated ketone. Cis-isomers are rarely observed in crude products.

Comparative Analysis of Methods

| Parameter | Solvent-Based | Solvent-Free |

|---|---|---|

| Reaction Time | 12–24 h | 0.5 h |

| Yield | 65–85% | 70–80% |

| Solvent Waste | High | None |

| Scalability | Moderate | High |

Recommendation : Solvent-free methods are preferable for large-scale synthesis despite marginally lower yields .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (2E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one with high purity?

- Methodology : Multi-step Claisen-Schmidt condensation is commonly employed. Key steps include:

- Step 1 : Base-catalyzed aldol condensation between 4-aminoacetophenone and 4-methylbenzaldehyde under reflux in ethanol/NaOH .

- Step 2 : Isolation via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent) to remove by-products like unreacted aldehydes .

- Critical parameters : Temperature (70–80°C), solvent polarity, and catalyst concentration (e.g., 10% NaOH) directly influence yield (typically 60–75%) and stereoselectivity for the E-isomer .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of the compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.6–8.2 ppm (aromatic protons), δ 6.8–7.2 ppm (vinyl proton coupling J = 15–16 Hz for E-configuration), and δ 2.4 ppm (methyl group) .

- ¹³C NMR : Carbonyl signal at ~190 ppm and aromatic carbons at 110–150 ppm .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in experimental spectral data?

- Density Functional Theory (DFT) :

- Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets to calculate theoretical NMR/IR spectra. Compare with experimental data to validate structural assignments .

- Example : Discrepancies in carbonyl stretching frequencies (FTIR) can arise from solvent effects; implicit solvent models (e.g., PCM) improve accuracy .

Q. What crystallographic strategies determine the non-centrosymmetric packing of this compound?

- Single-crystal XRD :

- Space group : Typically P2₁/n or Pna2₁ (non-centrosymmetric), confirmed by systematic absences in diffraction patterns .

- Unit cell parameters : Example values for analogs:

| Compound | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|

| (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 4.006 | 23.125 | 13.493 | 96.3 | 1242.4 |

- Nonlinear optical (NLO) properties : Non-centrosymmetric packing enhances second-harmonic generation (SHG) efficiency, measured via Kurtz-Perry powder method .

Q. How can contradictory biological activity data be analyzed for structure-activity relationships (SAR)?

- Comparative SAR :

- Structural analogs : Replace 4-methylphenyl with 4-fluorophenyl or 4-chlorophenyl to assess electronic effects on antimicrobial activity .

- Bioassay standardization : Use MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli with positive controls (e.g., ciprofloxacin) to normalize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.